molecular formula C7H14ClNS B2408398 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride CAS No. 2241127-93-3

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride

Cat. No.: B2408398
CAS No.: 2241127-93-3
M. Wt: 179.71
InChI Key: XGZBGFUDAKYSJC-UHFFFAOYSA-N
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Description

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a chemical compound with the molecular weight of 179.71 . Its IUPAC name is this compound . The compound is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Research on similar compounds, such as tetrahydro-4H-thiopyran-4-ylidene end-capped oligo(cyclohexylidenes), shows a strong through-bond coupling between their π bonds and sulfur lone pairs . This coupling is mediated by an interaction between the H(ax)–C–C–H(ax) structural sub-units and the π bonds connecting the cyclohexyl moieties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Derivative Synthesis: The interaction of related compounds with hydroxylamine hydrochloride results in the formation of corresponding oximes, demonstrating a pathway for derivative synthesis (Nazarov & Kuznetsova, 1954).
  • Heterocyclic Compounds: Thiomethylation of certain ketones with formaldehyde and sodium sulfide forms 3,5-dialkyltetrahydro-4H-thiopyran-4-ones, indicating its utility in heterocyclic compound synthesis (Baeva et al., 2015).

Chemical Structure and Properties

  • Tautomeric Forms: The study of tautomeric forms of related compounds, like 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione, provides insights into the structural dynamics and possibilities for this class of chemicals (Schweiger, 1982).
  • Crystal Structure Analysis: The synthesis and molecular structure of tricyclic N-aminoimides offer a perspective on the complex crystal structures possible with derivatives of thiopyran compounds (Struga et al., 2007).

Reaction Studies and Applications

  • Reaction Studies: Research on the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to synthesize various thiopyran derivatives provides insights into the chemical reactivity and potential applications of these compounds (Menozzi et al., 1984).
  • Domino Reactions: The study of domino reactions involving acyclic α,α-dialkenoylketene S,S-acetals and diamines for the synthesis of fused tetraheterocyclic compounds reveals advanced applications in organic synthesis (Liang et al., 2006).

Materials Science

  • Self-Assembled Monolayers: The formation of self-assembled monolayers (SAMs) from semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) showcases its application in materials science, particularly in surface chemistry (Dabirian et al., 2005).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(thian-4-ylidene)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBGFUDAKYSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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